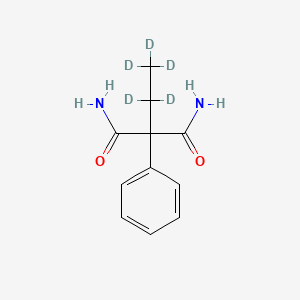

2-Ethyl-2-phenylmalonamide-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,1,2,2,2-pentadeuterioethyl)-2-phenylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZHPFOXAAIUMB-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethyl-2-phenylmalonamide-d5: A Technical Guide to its Role as an Internal Standard in Pharmacokinetic Studies of Primidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-2-phenylmalonamide-d5 (PEMA-d5), a deuterated isotopologue of a primary active metabolite of the anticonvulsant drug primidone. The primary application of PEMA-d5 is as an internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of 2-Ethyl-2-phenylmalonamide (PEMA) in biological matrices. This document details the metabolic pathway of primidone, the rationale for using a stable isotope-labeled internal standard, and presents available pharmacokinetic data. Furthermore, it outlines generalized experimental protocols for the synthesis of PEMA-d5 and its application in a typical pharmacokinetic study workflow.

Introduction

Primidone is an anticonvulsant medication utilized in the management of various seizure disorders.[1] Upon administration, primidone is metabolized in the liver into two major active metabolites: phenobarbital and 2-Ethyl-2-phenylmalonamide (PEMA).[2] Both primidone and its metabolites contribute to the overall therapeutic effect.[2] PEMA, in particular, is believed to exert its anticonvulsant effects through the inhibition of glutamate dehydrogenase, thereby modulating neurotransmitter activity.

Accurate quantification of PEMA in biological samples is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, as well as for therapeutic drug monitoring (TDM). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for such quantitative analyses. The five deuterium atoms on the phenyl ring of PEMA-d5 make it chemically identical to the analyte of interest (PEMA) but mass-shifted, allowing for correction of variability during sample preparation and analysis, thus ensuring high accuracy and precision.

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Ethyl-2-(phenyl-d5)propanediamide |

| Synonyms | PEMA-d5, (Phenyl-d5)ethylmalonamide |

| CAS Number | 1215398-95-0 |

| Molecular Formula | C₁₁H₉D₅N₂O₂ |

| Molecular Weight | 211.27 g/mol |

| Appearance | White to Off-White Solid |

Primidone Metabolism and the Role of PEMA

Primidone undergoes hepatic metabolism to yield PEMA and phenobarbital.[3] The conversion to PEMA involves the cleavage of the pyrimidine ring, while the formation of phenobarbital occurs through oxidation.[3] Though the specific cytochrome P450 (CYP) isoenzymes responsible for primidone metabolism are not definitively established, CYP2C and CYP3A families are thought to be involved.[1]

Signaling Pathway: Primidone Metabolism

Caption: Metabolic conversion of primidone to its active metabolites, PEMA and phenobarbital, mediated by hepatic enzymes.

Quantitative Data: Pharmacokinetics of Primidone and PEMA

The following tables summarize pharmacokinetic parameters of primidone and its metabolite PEMA from studies in humans. It is important to note that these values can vary based on factors such as age, co-medications, and individual patient metabolism.

Table 1: Pharmacokinetic Parameters of Primidone in Humans

| Parameter | Value | Reference |

| Bioavailability | ~100% | [1] |

| Time to Peak (Tmax) | ~3 hours | [3] |

| Elimination Half-life | 10-15 hours | [3] |

| Volume of Distribution (Vd) | 0.8 L/kg | [3] |

| Protein Binding | ~35% | [3] |

| Metabolism | Hepatic to PEMA and Phenobarbital | [3] |

| Excretion | ~64% unchanged in urine | [3] |

Table 2: Pharmacokinetic Parameters of PEMA in Humans

| Parameter | Value | Reference |

| Time to Peak (Tmax) after Primidone | 7-8 hours | [4] |

| Elimination Half-life | 29-36 hours | [4] |

| Oral Bioavailability (as PEMA) | >80% | [5] |

| Elimination | Predominantly unchanged in urine | [5] |

Experimental Protocols

Synthesis of this compound

General Ammonolysis Procedure for PEMA Synthesis:

-

Starting Material: Diethyl 2-ethyl-2-phenylmalonate.

-

Reagent: Aqueous ammonia.

-

Reaction: The reaction proceeds via a third-order kinetics, where diethyl 2-ethyl-2-phenylmalonate undergoes sequential nucleophilic attack by ammonia. The first amidation forms a monoamide intermediate, which then reacts with a second equivalent of ammonia to yield the final diamide product, 2-Ethyl-2-phenylmalonamide.

To synthesize the deuterated form, one would start with a deuterated version of the diethyl malonate derivative.

Quantification of PEMA in Plasma using LC-MS/MS with PEMA-d5 Internal Standard

The following is a generalized protocol for the quantification of PEMA in human plasma using this compound as an internal standard.

5.2.1. Materials and Reagents

-

Human plasma (with anticoagulant)

-

2-Ethyl-2-phenylmalonamide (PEMA) analytical standard

-

This compound (PEMA-d5) internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Autosampler vials

5.2.2. Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma sample, standard, or quality control, add 10 µL of a PEMA-d5 internal standard working solution (concentration to be optimized).

-

Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

5.2.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate PEMA from other plasma components.

-

Flow Rate: To be optimized based on the column dimensions.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

PEMA: To be determined (e.g., precursor ion [M+H]⁺ to a specific product ion).

-

PEMA-d5: To be determined (e.g., precursor ion [M+H]⁺ to a specific product ion, which will be 5 Da higher than the PEMA precursor).

-

5.2.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of PEMA to PEMA-d5 against the concentration of the PEMA standards.

-

Determine the concentration of PEMA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

Pharmacokinetic Study Workflow

Caption: A generalized workflow for a pharmacokinetic study, from drug administration to final data analysis and reporting.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its primary role as a stable isotope-labeled internal standard enables the accurate and precise quantification of the active primidone metabolite, PEMA. This technical guide has provided an in-depth overview of its core application, the metabolic context of its analyte, relevant pharmacokinetic data, and generalized experimental protocols to aid in the design and execution of bioanalytical studies. The use of PEMA-d5 will continue to be critical for elucidating the pharmacokinetic profile of primidone and ensuring its safe and effective use in patients.

References

- 1. Phenobarbital and Primidone | Basicmedical Key [basicmedicalkey.com]

- 2. What is the mechanism of Primidone? [synapse.patsnap.com]

- 3. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethyl-2-phenylmalonamide-d5 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-phenylmalonamide-d5 (PEMA-d5) is the deuterated analog of phenylethylmalonamide (PEMA), a primary active metabolite of the first-generation anticonvulsant drug, primidone.[1][2] The introduction of five deuterium atoms on the phenyl ring provides a valuable tool for researchers in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for the accurate quantification of PEMA in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and the pharmacological context of this compound, with a focus on its parent compound, primidone, and its metabolites.

Chemical Structure and Properties

This compound is a white to off-white solid.[3] Its chemical structure is identical to PEMA, with the exception of the five hydrogen atoms on the phenyl group being replaced by deuterium.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2-Ethyl-2-(phenyl-d5)propanediamide | [3] |

| Synonyms | PEMA-d5, (Phenyl-d5)ethylmalonamide | [3] |

| CAS Number | 1215398-95-0 | [4] |

| Molecular Formula | C₁₁H₉D₅N₂O₂ | [4] |

| Molecular Weight | 211.27 g/mol | [4] |

| Appearance | White to Off-White Solid | [3] |

| Storage | 2-8°C Refrigerator | [3] |

| Purity | >99% (commercially available) |

Synthesis of this compound

Detailed, publicly available experimental protocols for the specific synthesis of this compound are not readily found in the scientific literature. The compound is commercially available through custom synthesis from specialized chemical suppliers.[5]

The general principle for the synthesis of such deuterated compounds involves the use of a deuterated starting material or the introduction of deuterium during the synthetic process. For PEMA-d5, this would likely involve the use of deuterated benzene or a deuterated phenyl-containing precursor in a multi-step synthesis.

Pharmacological Context: Primidone and its Metabolites

To understand the significance of this compound, it is essential to consider the pharmacology of its parent drug, primidone. Primidone exerts its anticonvulsant effects through a complex interplay of the parent drug and its two major active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[2][6]

Metabolism of Primidone

Primidone is metabolized in the liver to phenobarbital and PEMA.[2] While the exact cytochrome P450 enzymes responsible for primidone's metabolism are not definitively known, CYP2C19 is suggested to be involved in its oxidation to phenobarbital.[2]

Caption: Metabolic conversion of Primidone to its active metabolites.

Mechanism of Action

The anticonvulsant activity of primidone is attributed to both the parent drug and its metabolites, which act on neuronal excitability through different mechanisms.

-

Primidone: The parent drug is believed to act on voltage-gated sodium channels, inhibiting the high-frequency repetitive firing of action potentials.[1]

-

Phenobarbital: This metabolite is a positive allosteric modulator of the GABA-A receptor. It enhances the inhibitory effects of GABA by prolonging the opening of the chloride channel, leading to hyperpolarization of the neuronal membrane.[6]

-

Phenylethylmalonamide (PEMA): The exact mechanism of PEMA is less well-defined, but it is also believed to possess anticonvulsant properties.[2]

Caption: Signaling pathways for the anticonvulsant effects.

Pharmacokinetic Properties

The pharmacokinetic profiles of primidone and its metabolites have been studied in various species. The use of deuterated standards like this compound is critical for the accuracy of these studies.

Table 2: Pharmacokinetic Parameters of Primidone and its Metabolites (Human Data)

| Parameter | Primidone | Phenobarbital | PEMA | Reference(s) |

| Bioavailability | ~100% | - | - | [1] |

| Protein Binding | 25% | - | - | [1] |

| Elimination Half-life | 5-18 h | 75-120 h | 16 h | [1] |

| Time to Steady State | 2-3 days | 1-4 weeks | 1-4 weeks | [1] |

| Metabolism | Liver | Liver | - | [1] |

| Excretion | Kidney | Kidney | - | [1] |

Experimental Protocols

The accurate quantification of primidone and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic research. The use of this compound as an internal standard is a common practice in mass spectrometry-based methods.

Quantification of Primidone and its Metabolites in Plasma by LC-MS/MS

This protocol describes a general workflow for the analysis of primidone, phenobarbital, and PEMA in plasma samples.

1. Sample Preparation:

- To a 100 µL aliquot of plasma, add an internal standard solution containing this compound, primidone-d5, and phenobarbital-d5.

- Perform protein precipitation by adding 300 µL of acetonitrile.

- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

- Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

3. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the analyte.

- Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.

Start [label="Plasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Add_IS [label="Add Internal Standards\n(including PEMA-d5)"];

Protein_Precipitation [label="Protein Precipitation\n(Acetonitrile)"];

Centrifugation [label="Centrifugation"];

Evaporation [label="Evaporation"];

Reconstitution [label="Reconstitution"];

LC_MSMS [label="LC-MS/MS Analysis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Add_IS;

Add_IS -> Protein_Precipitation;

Protein_Precipitation -> Centrifugation;

Centrifugation -> Evaporation;

Evaporation -> Reconstitution;

Reconstitution -> LC_MSMS;

LC_MSMS -> Data_Analysis;

}

Caption: A typical experimental workflow for bioanalysis.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of PEMA in biological samples. A thorough understanding of its properties, within the broader pharmacological context of its parent drug primidone, is crucial for researchers in the fields of pharmacology, toxicology, and drug development. While detailed synthesis protocols are proprietary, the principles of its application in modern analytical techniques are well-established, enabling more reliable and robust research into the metabolism and pharmacokinetics of this important anticonvulsant and its active metabolites.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]

- 3. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. benchchem.com [benchchem.com]

The Metabolic Journey of Primidone: A Technical Guide to its Conversion to Phenobarbital and PEMA

An In-depth Exploration for Researchers and Drug Development Professionals

Primidone, an anticonvulsant medication, exerts its therapeutic effects through a complex interplay between the parent drug and its two primary active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA). Understanding the metabolic pathways, the enzymes governing these transformations, and the pharmacokinetic profiles of each compound is paramount for optimizing its clinical use and for the development of novel antiepileptic therapies. This technical guide provides a comprehensive overview of primidone metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

The Metabolic Transformation of Primidone

Primidone undergoes significant hepatic metabolism to yield its pharmacologically active metabolites. The two principal pathways are oxidation and ring cleavage.[1]

-

Oxidation to Phenobarbital: A portion of the primidone dose is oxidized at the C2 position of the pyrimidine ring, converting the methylene group to a carbonyl group, thereby forming phenobarbital.[2] This conversion is a key contributor to the long-term anticonvulsant effect of primidone therapy.

-

Ring Cleavage to Phenylethylmalonamide (PEMA): The primary metabolic route for primidone involves the cleavage of the pyrimidine ring, resulting in the formation of PEMA.[1] PEMA also possesses anticonvulsant properties, although its contribution to the overall therapeutic effect is considered less significant than that of phenobarbital.[3]

The metabolism of primidone is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, isoforms CYP2C9, CYP2C19, and CYP2E1 have been identified as key players in these biotransformations.[4][5] The genetic polymorphisms in these enzymes can lead to inter-individual variability in primidone metabolism and clinical response.[6]

A diagrammatic representation of this metabolic pathway is provided below:

References

- 1. benchchem.com [benchchem.com]

- 2. Simultaneous determination of primidone and its active metabolites in rat plasma by high-performance liquid chromatography using a solid-phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of primidone and its metabolites in biological fluids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. medipol.edu.tr [medipol.edu.tr]

The Gold Standard: A Technical Guide to the Role of Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, the pursuit of accuracy, precision, and reliability is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations of employing deuterated internal standards, the undisputed gold standard for robust quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards provide a level of analytical certainty indispensable in modern research and drug development.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated internal standards lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H). This subtle change in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers numerous advantages over other quantification strategies, such as external calibration or the use of structural analog internal standards.

-

Mitigation of Matrix Effects: Biological matrices are complex, and co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since a deuterated internal standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for effective normalization.

-

Correction for Sample Loss: During sample preparation, which can involve multiple steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, analyte loss is often unavoidable and can be variable. A deuterated standard, added at the beginning of the process, accurately reflects these losses.

-

Improved Precision and Accuracy: By compensating for variations in sample handling, matrix effects, and instrument response, deuterated standards significantly enhance the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.

-

Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider the use of stable isotope-labeled internal standards, particularly deuterated ones, as the gold standard for bioanalytical method validation.

Quantitative Performance: A Comparative Overview

The superiority of deuterated internal standards is evident in the improved performance of key validation parameters. The following tables summarize representative data comparing methods using deuterated internal standards to those using structural analogs or no internal standard.

Table 1: Comparison of Accuracy and Precision

| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (CV%) | Reference |

| Tamoxifen | Deuterated (d5) | -2.5 to 3.8 | 2.9 to 5.1 | [2] |

| Structural Analog | -8.7 to 10.2 | 5.8 to 12.3 | [3] | |

| Testosterone | Deuterated (d3) | -1.8 to 2.5 | 3.7 to 4.8 | [4] |

| Structural Analog | Not Reported | Not Reported | ||

| Angiotensin II | Deuterated (¹³C, ¹⁵N) | -4.5 to 5.2 | < 15 | [3] |

| No Internal Standard | -25.8 to 31.5 | > 20 | ||

| Everolimus | Deuterated (d4) | -1.7 to 8.1 | 4.3 to 7.2 | [5] |

| Structural Analog | -1.7 to 8.1 | 4.3 to 7.2 | [5] |

Table 2: Comparison of Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Internal Standard Type | Linearity (r²) | LLOQ | Reference |

| Tamoxifen | Deuterated (d5) | > 0.995 | 0.25 ng/mL | [2] |

| Structural Analog | > 0.99 | 1.0 ng/mL | [3] | |

| Testosterone | Deuterated (d3) | > 0.99 | 9.71 pmol/L | [4] |

| Structural Analog | Not Reported | Not Reported | ||

| Angiotensin II | Deuterated (¹³C, ¹⁵N) | > 0.999 | 6 pM | [3] |

| No Internal Standard | Not Applicable | Not Applicable | ||

| Everolimus | Deuterated (d4) | > 0.99 | 1.0 ng/mL | [5] |

| Structural Analog | > 0.99 | 1.0 ng/mL | [5] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful implementation of deuterated internal standards. Below are representative protocols for the analysis of a small molecule drug (Tamoxifen), a peptide (Angiotensin II), and a steroid hormone (Testosterone).

Quantification of Tamoxifen and its Metabolites in Human Plasma

Sample Preparation:

-

To 100 µL of human plasma, add 20 µL of a working solution of deuterated internal standards (Tamoxifen-d5, Endoxifen-d5, etc.) in methanol.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[6]

LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20-80% B over 3 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Tamoxifen: 372.3 > 72.1; Tamoxifen-d5: 377.3 > 72.1 |

| Collision Energy | Analyte-specific optimization required |

Quantification of Angiotensin II in Human Plasma

Sample Preparation:

-

To 500 µL of plasma, add a known amount of ¹³C, ¹⁵N-labeled Angiotensin II internal standard.

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Wash the cartridge with 5% methanol in water.

-

Elute the analytes with 90% acetonitrile in water.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.[3]

LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-60% B over 8 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 20 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Angiotensin II: 523.8 > 616.8; ¹³C, ¹⁵N-Angiotensin II: 528.8 > 621.8 |

| Collision Energy | Analyte-specific optimization required |

Quantification of Testosterone in Human Serum

Sample Preparation:

-

To 200 µL of serum, add 50 µL of Testosterone-d3 internal standard solution in methanol.

-

Perform liquid-liquid extraction with 1 mL of methyl tert-butyl ether.

-

Vortex for 5 minutes and centrifuge.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute in 150 µL of 50% methanol in water.[7]

LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 50-95% B over 5 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | APCI or ESI Positive |

| MRM Transitions | Testosterone: 289.2 > 97.1; Testosterone-d3: 292.2 > 100.1 |

| Collision Energy | Analyte-specific optimization required |

Synthesis of Deuterated Internal Standards

The synthesis of high-purity deuterated internal standards is a critical aspect of their application. The position of the deuterium labels must be stable and not prone to exchange with protons from the solvent.

Example: Synthesis of Testosterone-d3

A common route for the synthesis of testosterone-d3 involves the use of a deuterated starting material. For instance, 17α-methyl-d3-testosterone can be prepared via a Grignard reaction of dehydroepiandrosterone with deuterium-labeled methyl magnesium iodide, followed by an Oppenauer oxidation.[8]

Critical Considerations and Limitations

While deuterated internal standards are the preferred choice, it is essential to be aware of their potential limitations:

-

Isotopic Purity: The isotopic purity of the deuterated standard should be high (>98%) to avoid interference from the unlabeled analyte, which can be present as an impurity.

-

Position of Deuterium Labeling: The deuterium atoms should be placed in a stable position within the molecule, away from sites that are prone to hydrogen-deuterium exchange (e.g., hydroxyl, amine, or acidic protons).

-

Isotope Effects: The slight mass difference between hydrogen and deuterium can sometimes lead to a small chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte. If this separation occurs in a region of significant matrix effects, it can compromise the accuracy of quantification.

-

Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for highly accurate and precise quantitative analysis. By effectively compensating for a wide range of analytical variabilities, they empower researchers, scientists, and drug development professionals to generate data of the highest quality and reliability. A thorough understanding of their principles, coupled with meticulous method development and validation, is essential to harness their full potential and ensure the integrity of analytical results.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Absolute quantification of endogenous angiotensin II levels in human plasma using ESI-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nvkc.nl [nvkc.nl]

- 8. Synthesis of deuterium labeled 17-methyl-testosterone [inis.iaea.org]

Physicochemical Differences Between PEMA and PEMA-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical differences between Poly(ethyl methacrylate) (PEMA) and its deuterated isotopologue, PEMA-d5. While direct comparative experimental data for PEMA-d5 is limited in publicly available literature, this document extrapolates the expected variations based on established isotope effects in polymer science. The guide covers fundamental properties including molecular weight, density, refractive index, thermal characteristics, and spectroscopic signatures. Detailed experimental protocols for the characterization of these polymers are also provided, alongside visualizations of synthetic and analytical workflows to aid in research and development.

Introduction

Poly(ethyl methacrylate) (PEMA) is a widely utilized acrylic polymer known for its biocompatibility and stability, finding applications in medical devices, dentistry, and drug delivery systems. Isotopic labeling, specifically the substitution of hydrogen with its heavier isotope deuterium (d or ²H), is a powerful technique used to probe molecular structure, dynamics, and reaction mechanisms without significantly altering the chemical properties of the molecule. The resulting deuterated polymer, PEMA-d5, where the five hydrogen atoms on the ethyl group are replaced with deuterium, is of significant interest for techniques such as neutron scattering and for studies on kinetic isotope effects in polymer degradation. This guide aims to elucidate the key physicochemical differences between PEMA and PEMA-d5, providing a foundational resource for researchers in the field.

Synthesis of PEMA and PEMA-d5

The synthesis of both PEMA and PEMA-d5 typically proceeds via free-radical or anionic polymerization of their respective monomers, ethyl methacrylate and ethyl methacrylate-d5.

2.1. Synthesis of Ethyl Methacrylate-d5 Monomer

The synthesis of the deuterated monomer is the crucial first step. A common method involves the esterification of methacrylic acid with deuterated ethanol (ethanol-d5).

Caption: Synthesis of Ethyl Methacrylate-d5 via Esterification.

2.2. Polymerization

Anionic polymerization of the ethyl methacrylate-d5 monomer is a common method to produce PEMA-d5 with a controlled molecular weight and narrow polydispersity.

Caption: Anionic Polymerization of Ethyl Methacrylate-d5.

Physicochemical Properties

The substitution of hydrogen with deuterium induces subtle but measurable changes in the physicochemical properties of the polymer.

Molecular Weight and Polydispersity Index (PDI)

The molecular weight and PDI are primarily determined by the polymerization conditions and are not intrinsically affected by isotopic substitution. Therefore, PEMA and PEMA-d5 can be synthesized with comparable molecular weights and PDI values.

| Property | PEMA | PEMA-d5 (Expected) |

| Monomer Molecular Weight ( g/mol ) | 114.14 | 119.17 |

| Polymer Molecular Weight (Mn, Mw) | Dependent on synthesis | Dependent on synthesis |

| Polydispersity Index (PDI) | Dependent on synthesis | Dependent on synthesis |

Density

Deuteration leads to an increase in the mass of the molecule without a significant change in the molecular volume.[1] This results in a higher density for the deuterated polymer.

| Property | PEMA | PEMA-d5 (Expected) |

| Density (g/cm³ at 25°C) | ~1.11 | > 1.11 |

Refractive Index

The refractive index of a polymer is related to its molar refractivity and molar volume. While deuteration increases the molecular weight, it can also lead to a slight decrease in the C-D bond length compared to the C-H bond, which can affect the molar volume and polarizability. The overall effect on the refractive index is generally small but may be observable.

| Property | PEMA | PEMA-d5 (Expected) |

| Refractive Index (n20/D) | ~1.485 | Slight deviation from 1.485 |

Thermal Properties

The glass transition temperature is sensitive to intermolecular forces and chain mobility. Deuteration can subtly alter van der Waals interactions. The effect on Tg is not always predictable and can be polymer-specific. In some cases, a slight increase in Tg has been observed, while in others, a slight decrease is noted. For PEMA, a marginal change in Tg is anticipated.

| Property | PEMA | PEMA-d5 (Expected) |

| Glass Transition Temperature (Tg) | ~65 °C | ~65 °C (with potential for slight deviation) |

The C-D bond is stronger than the C-H bond due to its lower zero-point energy. This increased bond strength can lead to a higher thermal decomposition temperature for the deuterated polymer.[1]

| Property | PEMA | PEMA-d5 (Expected) |

| Decomposition Temperature | Varies with conditions | Higher than PEMA |

Spectroscopic Properties

The most significant differences between PEMA and PEMA-d5 are observed in their vibrational spectra.

The stretching and bending vibrations of C-D bonds occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations, approximately by a factor of 1/√2.[1] This results in a distinct FTIR spectrum for PEMA-d5 compared to PEMA, particularly in the C-H stretching region (~2800-3000 cm⁻¹) which will be shifted to lower wavenumbers.

Similar to FTIR, Raman spectroscopy will show a shift of C-D vibrational modes to lower frequencies compared to C-H modes.[2] This makes Raman spectroscopy a powerful tool for confirming deuteration.

| Spectroscopic Feature | PEMA | PEMA-d5 (Expected) |

| C-H Stretching (FTIR/Raman) | ~2800-3000 cm⁻¹ | Shifted to lower wavenumbers (e.g., ~2100-2200 cm⁻¹) |

| Other Vibrational Modes | Characteristic PEMA fingerprint | Shifts in modes involving the ethyl group |

Experimental Protocols

The following are generalized protocols for the characterization of PEMA and PEMA-d5.

Gel Permeation Chromatography (GPC)

Caption: Workflow for GPC Analysis.

Methodology:

-

Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran, THF) to a concentration of approximately 1-2 mg/mL.

-

Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.

-

Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or PMMA standards).

-

Analysis: Inject the filtered sample solution and elute with the mobile phase at a constant flow rate.

-

Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram using the calibration curve.

Differential Scanning Calorimetry (DSC)

Caption: Workflow for DSC Analysis.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

-

Encapsulation: Seal the pan using a crimper.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). A typical temperature range would be from room temperature to above the expected Tg. To erase the thermal history, a heat-cool-heat cycle is often employed, with the Tg determined from the second heating scan.

-

Data Analysis: Determine the glass transition temperature from the midpoint of the step change in the heat flow curve.

Thermogravimetric Analysis (TGA)

Caption: Workflow for TGA Analysis.

Methodology:

-

Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).

-

Instrumentation: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the resulting mass vs. temperature curve to determine the onset of thermal degradation and the temperatures at specific mass loss percentages.

FTIR and Raman Spectroscopy

References

A Technical Guide to 2-Ethyl-2-phenylmalonamide-d5 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Ethyl-2-phenylmalonamide-d5 (PEMA-d5), a deuterated analog of a primary metabolite of the anticonvulsant drug Primidone. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical sciences.

Introduction

2-Ethyl-2-phenylmalonamide (PEMA) is one of the two major active metabolites of Primidone, the other being phenobarbital. Primidone exerts its anticonvulsant effects, at least in part, through its conversion to these metabolites. The deuterated analog, this compound, is a critical tool in pharmacokinetic and metabolic studies, primarily serving as an internal standard for the accurate quantification of PEMA in biological matrices using mass spectrometry-based methods. Its use significantly improves the precision and accuracy of bioanalytical assays.

Commercial Suppliers

A number of specialized chemical suppliers offer this compound, primarily for research and development purposes. The table below summarizes the available information from prominent commercial vendors.

Table 1: Commercial Suppliers and Technical Data for this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form | Storage Conditions | Certificate of Analysis |

| Simson Pharma Limited [1] | 1215398-95-0 | C₁₁H₉D₅N₂O₂ | 211.27 | Not Specified | Not Specified | Not Specified | Accompanied with product[1] |

| Pharmaffiliates | 1215398-95-0 | C₁₁H₉D₅N₂O₂ | 211.27 | High Purity | White to Off-White Solid | 2-8°C Refrigerator | Sample COA available |

| Endotherm [2] | 1215398-95-0 | C₁₁H₉D₅N₂O₂ | 211.27 | >99%[2] | Solid | Not Specified | Not Specified |

| Cerilliant (Sigma-Aldrich) | 1215398-95-0 | C₁₁H₉D₅N₂O₂ | 211.27 | Certified Reference Material | 100 µg/mL in Methanol | -20°C | Available online |

| Dove Research & Analytics | 1215398-95-0 | C₁₁H₉D₅N₂O₂ | 211.27 | Not Specified | White to Off-White Solid | 2-8°C Refrigerator | Not Specified |

| Alfa Chemistry | 1215398-95-0 | C₁₁H₉D₅N₂O₂ | 211.27 | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Purity specifications and the availability of a Certificate of Analysis (COA) can vary by lot. It is recommended to contact the supplier for the most up-to-date information.

Physicochemical Properties

-

Appearance: Typically a white to off-white solid.

-

Synonyms: PEMA-d5, (Phenyl-d5)ethylmalonamide, 2-Ethyl-2-(phenyl-d5)malondiamide, 2-Ethyl-2-(phenyl-d5)propanediamide.

Metabolic Pathway of Primidone

Primidone undergoes metabolism in the liver to form its two major active metabolites, phenobarbital and 2-Ethyl-2-phenylmalonamide (PEMA).[3][4] This metabolic conversion is a key aspect of its therapeutic action.

Caption: Metabolic pathway of Primidone.

Experimental Protocols

The primary application of this compound is as an internal standard in the quantification of PEMA in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for this application.

Objective: To quantify the concentration of 2-Ethyl-2-phenylmalonamide (PEMA) in human plasma using this compound as an internal standard.

Materials:

-

Human plasma samples

-

2-Ethyl-2-phenylmalonamide (PEMA) analytical standard

-

This compound (PEMA-d5) internal standard solution (e.g., from Cerilliant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow:

References

The Pharmacokinetic Profile of Primidone and Its Active Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the anticonvulsant drug primidone and its principal active metabolites, phenobarbital (PB) and phenylethylmalonamide (PEMA). The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology. This guide summarizes key pharmacokinetic parameters, details experimental methodologies for their determination, and visualizes the metabolic pathways and experimental workflows.

Core Pharmacokinetic Parameters

The clinical efficacy and safety profile of primidone are intrinsically linked to its pharmacokinetic properties and those of its active metabolites. Primidone itself possesses anticonvulsant activity, but a significant portion of its therapeutic effect is attributed to its conversion to phenobarbital and PEMA.[1] The following tables summarize the key quantitative pharmacokinetic parameters for primidone, phenobarbital, and PEMA, providing a comparative view of their absorption, distribution, metabolism, and excretion characteristics.

Table 1: Pharmacokinetic Parameters of Primidone

| Parameter | Value | References |

| Bioavailability (Oral) | 60-100% | [2][3] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [4] |

| Volume of Distribution (Vd) | 0.5-0.8 L/kg | [4][5][6] |

| Protein Binding | 10-35% | [3][4][5] |

| Elimination Half-Life (t½) | Adults: 7-22 hoursChildren: 4.5-11 hoursNeonates: 8-80 hours | [4][7] |

| Clearance | 30-37 mL/hr/kg | [3][4] |

| Therapeutic Serum Concentration | 5-12 µg/mL | [1][2][5] |

Table 2: Pharmacokinetic Parameters of Phenobarbital (as a metabolite of Primidone)

| Parameter | Value | References |

| Time to Peak Plasma Concentration (Tmax) | Appears in plasma after primidone administration | [7] |

| Volume of Distribution (Vd) | 0.6-1.0 L/kg | [3] |

| Protein Binding | ~45% | [3][8] |

| Elimination Half-Life (t½) | Adults: 50-160 hoursNeonates: ~113 hours | [3][7] |

| Therapeutic Serum Concentration | 15-40 µg/mL | [1] |

Table 3: Pharmacokinetic Parameters of Phenylethylmalonamide (PEMA) (as a metabolite of Primidone)

| Parameter | Value | References |

| Time to Peak Plasma Concentration (Tmax) | Appears in plasma after primidone administration | [7] |

| Volume of Distribution (Vd) | ~0.69 L/kg | [8] |

| Protein Binding | <10% | [8] |

| Elimination Half-Life (t½) | 24-48 hours | [3][7] |

| Therapeutic Serum Concentration | Not routinely measured | [1] |

Metabolic Pathway of Primidone

Primidone undergoes hepatic metabolism to form its two major active metabolites, phenobarbital and PEMA. This biotransformation is a critical aspect of its overall pharmacological activity. The metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes.[7]

References

- 1. mcgill.ca [mcgill.ca]

- 2. Simultaneous determination of primidone and its active metabolites in rat plasma by high-performance liquid chromatography using a solid-phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic studies with phenobarbitone, primidone and their N-alkyl derivatives: quantification of substrates and metabolites using chemical ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of primidone and its metabolites in biological fluids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Primidone and its Metabolites in Human Plasma by LC-MS/MS using PEMA-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of primidone and its major active metabolites, phenobarbital and phenylethylmalonamide (PEMA), in human plasma. The method utilizes PEMA-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The method was validated for linearity, precision, and accuracy.

Introduction

Primidone is an anticonvulsant drug used in the management of epilepsy and essential tremor.[1][2] It is metabolized in the liver to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA), both of which contribute to its therapeutic effect.[3] Accurate and reliable quantification of primidone and its metabolites is crucial for therapeutic drug monitoring to optimize dosage, ensure efficacy, and minimize toxicity.[1] LC-MS/MS has become the method of choice for this analysis due to its high sensitivity, specificity, and throughput.[4] This application note presents a detailed protocol for the simultaneous determination of primidone, phenobarbital, and PEMA in human plasma using PEMA-d5 as the internal standard.

Metabolic Pathway of Primidone

Primidone is metabolized in the liver primarily through oxidation to form phenobarbital and through ring cleavage to form PEMA.[2] The cytochrome P450 enzyme system, particularly CYP2C9 and CYP2C19, is involved in the conversion of primidone to phenobarbital.[5]

Caption: Metabolic conversion of primidone to its active metabolites.

Experimental Protocols

Materials and Reagents

-

Primidone, Phenobarbital, PEMA, and PEMA-d5 reference standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

Sample Preparation

A protein precipitation method is used for sample preparation.[4]

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (PEMA-d5 in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80-20% B

-

3.1-5.0 min: 20% B

-

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Primidone | 219.1 | 162.1 | 20 |

| Phenobarbital | 233.1 | 190.1 | 25 |

| PEMA | 207.1 | 164.1 | 15 |

| PEMA-d5 (IS) | 212.1 | 169.1 | 15 |

Experimental Workflow

Caption: A typical workflow for LC-MS/MS analysis of primidone and its metabolites.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of primidone, phenobarbital, and PEMA.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Primidone | 10 - 2000 | > 0.995 |

| Phenobarbital | 10 - 2000 | > 0.995 |

| PEMA | 10 - 2000 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Primidone | LQC | 30 | < 5 | < 7 | 95 - 105 |

| MQC | 300 | < 5 | < 7 | 95 - 105 | |

| HQC | 1500 | < 5 | < 7 | 95 - 105 | |

| Phenobarbital | LQC | 30 | < 6 | < 8 | 94 - 106 |

| MQC | 300 | < 6 | < 8 | 94 - 106 | |

| HQC | 1500 | < 6 | < 8 | 94 - 106 | |

| PEMA | LQC | 30 | < 7 | < 9 | 93 - 107 |

| MQC | 300 | < 7 | < 9 | 93 - 107 | |

| HQC | 1500 | < 7 | < 9 | 93 - 107 |

Table 3: Recovery

| Analyte | LQC (%) | MQC (%) | HQC (%) |

| Primidone | > 85 | > 85 | > 85 |

| Phenobarbital | > 80 | > 80 | > 80 |

| PEMA | > 80 | > 80 | > 80 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of primidone, phenobarbital, and PEMA in human plasma. The use of PEMA-d5 as an internal standard ensures reliable and accurate results. This method is well-suited for clinical and research laboratories involved in the therapeutic drug monitoring of primidone and for pharmacokinetic studies in drug development.

References

- 1. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of primidone in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. go.drugbank.com [go.drugbank.com]

Application Notes: Therapeutic Drug Monitoring of Primidone and its Metabolites Using 2-Ethyl-2-phenylmalonamide-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic drug monitoring (TDM) is essential for optimizing the treatment of epilepsy with the anticonvulsant drug primidone. Primidone is metabolized in the liver to two active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[1] All three compounds—primidone, phenobarbital, and PEMA—possess anticonvulsant properties, making it crucial to monitor their concentrations in patients to ensure therapeutic efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification, compensating for variations in sample preparation and instrument response.

This application note details a robust LC-MS/MS method for the simultaneous quantification of primidone, phenobarbital, and PEMA in human serum or plasma, employing 2-Ethyl-2-phenylmalonamide-d5 (PEMA-d5) as an internal standard.

Principle and Rationale

Isotope dilution mass spectrometry is a powerful analytical technique that involves the addition of a known amount of an isotopically labeled version of an analyte to a sample. This compound, a deuterated analog of PEMA, is an ideal internal standard for the analysis of primidone and its metabolites. Due to its structural similarity, PEMA-d5 exhibits nearly identical chemical and physical properties to the unlabeled PEMA, as well as to primidone and phenobarbital, during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the analytes by the mass spectrometer. By calculating the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural losses.

Metabolic Pathway of Primidone

Primidone undergoes hepatic metabolism, yielding its two primary active metabolites, phenobarbital and PEMA. Understanding this pathway is fundamental to interpreting TDM results.

References

Application Notes and Protocols for PEMA Analysis in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of poly(ethyl methacrylate) (PEMA) from human plasma for quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The protocols are designed to ensure high recovery, minimize matrix effects, and provide reproducible results.

Introduction

Poly(ethyl methacrylate) (PEMA) is a hydrophobic polymer used in various biomedical applications, including drug delivery systems and medical devices. Accurate quantification of PEMA in human plasma is crucial for pharmacokinetic studies, biocompatibility assessments, and overall product development. Due to the complex nature of human plasma, which is rich in proteins and other endogenous substances, efficient sample preparation is paramount to achieving reliable analytical results.

This guide outlines three common and effective sample preparation techniques for extracting hydrophobic compounds like PEMA from human plasma:

-

Protein Precipitation (PPT): A straightforward and rapid method for removing the bulk of proteins.

-

Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquids.

-

Solid-Phase Extraction (SPE): A selective method that uses a solid sorbent to isolate the analyte of interest.

Each section includes a detailed protocol, a discussion of the methodology, and expected performance data summarized in tables.

Protein Precipitation (PPT)

Protein precipitation is a simple and widely used method for sample preparation in bioanalysis. It involves adding an organic solvent to the plasma sample to denature and precipitate the proteins. The supernatant, containing the analyte of interest, is then separated for analysis. For hydrophobic polymers like PEMA, acetonitrile is a highly effective precipitation solvent.[1][2]

Experimental Protocol: Protein Precipitation

-

Sample Thawing: Thaw frozen human plasma samples in a water bath at room temperature. Vortex mix for 10 seconds to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., a deuterated PEMA analog in acetonitrile) to the plasma sample and vortex briefly.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-plasma ratio is recommended).[1]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water). Vortex for 30 seconds.

-

Analysis: The sample is now ready for injection into the LC-MS system.

Data Presentation: Expected Performance of PPT

| Parameter | Expected Value |

| Recovery | 85 - 95% |

| Matrix Effect | Moderate to High |

| Precision (RSD%) | < 15% |

| Throughput | High |

| Cost | Low |

Note: The values presented are typical for hydrophobic analytes and may need to be optimized for PEMA-specific assays.

Experimental Workflow: Protein Precipitation

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample clean-up technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent. For a hydrophobic polymer like PEMA, a non-polar organic solvent such as methyl tert-butyl ether (MTBE) is suitable. A salting-out assisted LLE (SALLE) approach can further enhance the extraction efficiency.[3][4]

Experimental Protocol: Liquid-Liquid Extraction

-

Sample Thawing and Aliquoting: Follow steps 1 and 2 from the PPT protocol.

-

Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution.

-

pH Adjustment (Optional): Adjust the sample pH if necessary to ensure PEMA is in a neutral state.

-

Salting-Out Agent Addition: Add 50 µL of a saturated ammonium acetate solution to the plasma sample and vortex.[3]

-

Extraction Solvent Addition: Add 600 µL of MTBE to the tube.

-

Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent for LC-MS analysis.

-

Analysis: Inject the reconstituted sample into the LC-MS system.

Data Presentation: Expected Performance of LLE

| Parameter | Expected Value |

| Recovery | > 90% |

| Matrix Effect | Low to Moderate |

| Precision (RSD%) | < 10% |

| Throughput | Moderate |

| Cost | Low to Moderate |

Note: These are generalized performance characteristics for hydrophobic compounds and should be validated for PEMA.

Experimental Workflow: Liquid-Liquid Extraction

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more selective sample clean-up compared to PPT and LLE. It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte, which is then eluted with a suitable solvent. For a hydrophobic polymer like PEMA, a reversed-phase (e.g., C18) or a mixed-mode sorbent with hydrophobic and ion-exchange properties could be effective.[5][6]

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

-

Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Add the internal standard and vortex.

-

Sorbent Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Analyte Elution: Elute the PEMA from the cartridge with 1 mL of methanol or acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Analysis: The sample is ready for LC-MS injection.

Data Presentation: Expected Performance of SPE

| Parameter | Expected Value |

| Recovery | > 95% |

| Matrix Effect | Very Low |

| Precision (RSD%) | < 5% |

| Throughput | Moderate to High (with automation) |

| Cost | High |

Note: Performance is highly dependent on the choice of sorbent and optimization of the protocol for PEMA.

Experimental Workflow: Solid-Phase Extraction

Caption: Solid-Phase Extraction Workflow.

Concluding Remarks

The choice of sample preparation technique for PEMA analysis in human plasma depends on the specific requirements of the assay, such as the desired level of sensitivity, throughput, and available resources. For high-throughput screening, protein precipitation is often sufficient. For methods requiring higher sensitivity and cleaner extracts, liquid-liquid extraction or solid-phase extraction are more appropriate. It is crucial to validate the chosen method to ensure it meets the required performance criteria for accuracy, precision, and recovery for the specific PEMA analysis being conducted.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 3. Simultaneous determination of a hydrophobic drug candidate and its metabolite in human plasma with salting-out assisted liquid/liquid extraction using a mass spectrometry friendly salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of a mixed-mode of hydrophobic/cation-exchange polymer monolith and its application to analysis of six antidepressants in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Precipitation in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein precipitation is a cornerstone technique in bioanalytical assays for the selective removal of proteins from complex biological matrices such as plasma, serum, and urine.[1][2] This process is critical for preparing samples for downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS), as high protein content can interfere with analysis, damage analytical columns, and suppress analyte ionization.[2][3][4] The fundamental principle of protein precipitation involves altering the solvent environment to reduce protein solubility, leading to their aggregation and removal from the solution.[5][6] This is typically achieved by adding organic solvents, acids, or salts.[7]

This document provides detailed protocols for common protein precipitation methods, a comparative analysis of their effectiveness, and troubleshooting guidance for common issues encountered in bioanalytical workflows.

Mechanisms of Protein Precipitation

The choice of precipitating agent dictates the mechanism by which proteins are removed from solution:

-

Organic Solvents (e.g., Acetonitrile, Methanol, Acetone): These water-miscible solvents reduce the dielectric constant of the solution, which disrupts the hydration layer surrounding protein molecules.[5] This increases protein-protein interactions, leading to aggregation and precipitation.[8][9] Acetonitrile is a popular choice due to its efficiency in precipitating a broad range of proteins.[1]

-

Acids (e.g., Trichloroacetic Acid - TCA, Perchloric Acid - PCA): Strong acids lower the pH of the sample, causing proteins to approach their isoelectric point.[6] At this pH, the net charge on the protein is zero, minimizing electrostatic repulsion between molecules and promoting aggregation.[6] However, acid precipitation can cause irreversible protein denaturation.[3]

-

Salts (e.g., Ammonium Sulfate): High concentrations of salt, in a process known as "salting out," compete with proteins for water molecules, disrupting the hydration shell and promoting protein-protein hydrophobic interactions.[8] This method is generally less denaturing than acid or organic solvent precipitation.[6]

-

Metal Hydroxides (e.g., Zinc Hydroxide): This method offers the advantage of minimal sample dilution and maintaining a near-neutral pH, which can be beneficial for analyte stability.[3][4]

Comparative Data on Protein Precipitation Methods

The selection of a protein precipitation method depends on the analyte of interest, the biological matrix, and the downstream analytical technique. The following table summarizes key quantitative parameters for common methods.

| Precipitating Agent | Typical Sample:Solvent Ratio | Protein Removal Efficiency | Analyte Recovery | Key Advantages | Key Disadvantages |

| Acetonitrile (ACN) | 1:3 to 1:5 | >95% | Analyte dependent, generally good | Simple, fast, effective for a wide range of proteins, compatible with LC-MS.[1] | Can co-precipitate some analytes, potential for phospholipid interference.[2][3] |

| Methanol (MeOH) | 1:3 to 1:5 | Good, but can be less efficient than ACN.[1] | Analyte dependent | Less likely to cause protein denaturation than ACN. | Finer precipitates can be harder to pellet.[1] |

| Acetone | 1:4 to 1:8 | >95% with optimized salt concentration.[10] | Good, but can be variable.[11] | Rapid precipitation, evaporates easily. | Precipitated proteins can be difficult to re-solubilize.[12] |

| Trichloroacetic Acid (TCA) | Varies (e.g., 10% final concentration) | High | Good, but pH change can affect analyte stability.[3] | Effective for concentrating dilute protein samples. | Highly denaturing, requires careful pH adjustment of supernatant.[3] |

| Ammonium Sulfate | Varies based on desired saturation | Selective, depends on concentration | Good for proteins, less common for small molecules | Preserves protein activity, inexpensive. | Labor-intensive, requires removal of salt before analysis. |

| Methanol/Chloroform | 1:1:0.25 (Sample:Methanol:Chloroform) | ~80% | Good | Effective for removing lipids.[13][14] | More complex procedure. |

Experimental Protocols

Below are detailed protocols for the most frequently used protein precipitation methods in bioanalytical assays.

Protocol 1: Acetonitrile (ACN) Precipitation

This is the most common method for routine bioanalytical sample preparation.

Materials:

-

Biological sample (e.g., plasma, serum)

-

Ice-cold Acetonitrile (ACN)

-

Vortex mixer

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Pipette 100 µL of the biological sample into a microcentrifuge tube.

-

Add 300 µL of ice-cold ACN to the sample (1:3 ratio).

-

Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

-

Incubate the mixture at 4°C for 10-20 minutes to facilitate complete protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the analyte of interest for further analysis.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation

This method is effective for concentrating proteins but is highly denaturing.

Materials:

-

Biological sample

-

Ice-cold 20% (w/v) Trichloroacetic Acid (TCA) solution

-

Vortex mixer

-

Refrigerated centrifuge

-

Microcentrifuge tubes

-

Neutralizing buffer (e.g., 1M Tris base)

Procedure:

-

Pipette 200 µL of the biological sample into a microcentrifuge tube.

-

Add 200 µL of ice-cold 20% TCA to achieve a final concentration of 10% TCA.

-

Vortex the mixture immediately and thoroughly.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the supernatant with a neutralizing buffer before injection into an LC-MS system to avoid damaging the column.

Protocol 3: Acetone Precipitation

This method is useful for concentrating proteins and is effective at low temperatures.

Materials:

-

Biological sample

-

Ice-cold Acetone

-

Vortex mixer

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Place the biological sample on ice.

-

Add 4 volumes of ice-cold acetone to 1 volume of the sample (e.g., 400 µL acetone to 100 µL sample).[12]

-

Vortex the mixture well.

-

Incubate at -20°C for 60 minutes.[12]

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.[12]

-

Decant the supernatant carefully, ensuring the protein pellet is not disturbed.

-

Air-dry the pellet before resuspending in a suitable buffer for analysis.

Protocol 4: Methanol/Chloroform Precipitation

This protocol is particularly effective for samples containing lipids and detergents.[14]

Materials:

-

Biological sample (100 µL)

-

Methanol (400 µL)

-

Chloroform (100 µL)

-

Water (300 µL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of sample, add 400 µL of methanol and vortex well.[14]

-

Add 100 µL of chloroform and vortex.[14]

-

Add 300 µL of water and vortex.[14]

-

Centrifuge at 14,000 x g for 1 minute.[14]

-

Two phases will form, with the protein precipitating at the interface. Remove the upper aqueous layer.

-

Add 400 µL of methanol to the remaining mixture and vortex.[14]

-

Centrifuge at 14,000 x g for 2 minutes to pellet the protein.[14]

-

Remove the supernatant and dry the pellet.

Workflow and Visualization

The general workflow for protein precipitation is a straightforward process that can be easily automated for high-throughput applications.

Caption: General workflow for protein precipitation in bioanalytical assays.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Analyte Recovery | - Analyte co-precipitated with proteins.- Analyte instability at the pH of the precipitation.- Incomplete extraction from the pellet. | - Test a different precipitating agent.- For acid precipitation, neutralize the sample immediately after separation.- Ensure thorough vortexing and consider a second extraction of the pellet. |

| Poor Protein Pelleting | - Insufficient centrifugation speed or time.- Precipitate is too fine (can occur with methanol). | - Increase centrifugation speed and/or time.- Try a different solvent like acetonitrile which often forms denser pellets.- Ensure incubation is done at the recommended low temperature. |

| LC-MS Signal Suppression | - Residual phospholipids in the supernatant.- High salt concentration from "salting out" methods. | - Consider a combined approach like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids.- For salting out, perform a buffer exchange or dialysis step to remove excess salt. |

| Inconsistent Results | - Variability in sample handling and reagent addition.- Temperature fluctuations. | - Use automated liquid handlers for precise reagent addition.- Maintain consistent incubation times and temperatures. |

Conclusion

Protein precipitation is a rapid, cost-effective, and generally effective method for sample preparation in bioanalytical assays.[2][15] The choice of the specific protocol should be carefully considered based on the physicochemical properties of the analyte and the requirements of the downstream analytical method. While simple, attention to detail in the execution of these protocols is crucial for achieving reproducible and accurate results. For complex matrices or when maximum analyte recovery is essential, combining protein precipitation with other sample preparation techniques like SPE or LLE may be necessary.

References

- 1. agilent.com [agilent.com]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. mdpi.com [mdpi.com]

- 4. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. bioquochem.com [bioquochem.com]

- 7. Technical Tip: Protein Precipitation [phenomenex.com]

- 8. youtube.com [youtube.com]

- 9. methods of extraction protein precipitation method.pptx [slideshare.net]

- 10. allumiqs.com [allumiqs.com]

- 11. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Precipitation Methods for Proteomics [biosyn.com]

- 13. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]

- 15. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]

Chromatographic Separation of Primidone and its Metabolites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals